4-amino-2-methyl-1,3-thiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

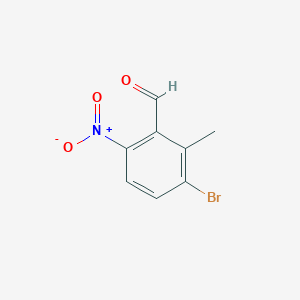

4-amino-2-methyl-1,3-thiazole-5-carbonitrile is a chemical compound with the CAS Number: 29422-48-8 . Its IUPAC name is the same as the common name . The molecular weight of this compound is 139.18 .

Molecular Structure Analysis

The InChI code for 4-amino-2-methyl-1,3-thiazole-5-carbonitrile is 1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3 . This indicates that the compound has a thiazole ring with an amino group at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiazole derivatives, including “4-amino-2-methyl-1,3-thiazole-5-carbonitrile”, have been found to exhibit antimicrobial properties . They are used in the development of new drugs that can combat various microbial infections with lesser side effects .

Anticancer Applications

Thiazole-based compounds have been studied for their potential anticancer properties . They have been found to inhibit the growth of cancer cells and are being researched for use in cancer treatment .

Antioxidant Applications

Thiazole derivatives have been found to exhibit antioxidant properties . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Anti-inflammatory Applications

Thiazole compounds have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory conditions .

Antiviral Applications

Thiazole derivatives have been found to exhibit antiviral properties . They are being researched for their potential use in the treatment of various viral infections .

Neuroprotective Applications

Thiazole-based compounds have been found to exhibit neuroprotective properties . They are being researched for their potential use in the treatment of various neurological disorders .

Industrial Applications

Thiazole derivatives have been used in various industrial applications such as in the production of dyes, pigments, and photosensitizers .

Agrochemical Applications

Thiazole compounds have been used in the development of various agrochemicals . They are used in the production of pesticides and other agricultural chemicals .

Direcciones Futuras

Thiazole derivatives, including 4-amino-2-methyl-1,3-thiazole-5-carbonitrile, have significant potential in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-thiazoline-4-carbonitrile", "Hydrogen peroxide", "Sodium hydroxide", "Ammonium chloride", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Ammonia" ], "Reaction": [ "Step 1: Oxidation of 2-methyl-2-thiazoline-4-carbonitrile with hydrogen peroxide and sodium hydroxide to form 2-methyl-4-carboxy-1,3-thiazole", "Step 2: Conversion of 2-methyl-4-carboxy-1,3-thiazole to 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid by reaction with sulfuric acid", "Step 3: Diazotization of 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with copper sulfate to form 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid", "Step 5: Conversion of 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid to 4-amino-2-methyl-1,3-thiazole-5-carbonitrile by reaction with sodium carbonate and ammonia" ] } | |

Número CAS |

29422-48-8 |

Fórmula molecular |

C5H5N3S |

Peso molecular |

139.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.